(3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13838452
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O |
|---|---|
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | (3-phenylmethoxypyridin-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O.ClH/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11;/h1-7,9H,8,10,14H2;1H |
| Standard InChI Key | RYOMMXQCWMDANR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with a benzyloxy group (–OCH2C6H5) and at the 4-position with a methanamine group (–CH2NH2). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride |
| Molecular Formula | C13H15ClN2O |
| Molecular Weight | 250.72 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO |
The benzyloxy group contributes to lipophilicity, facilitating membrane permeability, while the protonated amine group in the hydrochloride salt form promotes aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (3-(Benzyloxy)pyridin-4-yl)methanamine hydrochloride typically involves multi-step organic reactions:
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Functionalization of Pyridine: Introduction of the benzyloxy group via nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
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Amine Group Installation: Reductive amination or direct substitution to attach the methanamine moiety.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key challenges include optimizing reaction yields and purity, often addressed through temperature control (e.g., maintaining 0–5°C during sensitive steps) and catalytic systems (e.g., palladium catalysts for coupling reactions).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzyl chloride, K2CO3, DMF, 80°C | Introduce benzyloxy group |
| 2 | NH2CH2OH, NaBH4, MeOH | Reductive amination |
| 3 | HCl (g), Et2O | Salt formation |
Biological Activity and Mechanistic Insights
Mechanism of Action
The compound’s biological activity stems from its dual structural components:
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Benzyloxy Group: Enhances lipophilicity, promoting blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.
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Methanamine Group: Engages in hydrogen bonding with active sites of enzymes or receptors, potentially modulating neurotransmitter systems such as serotonin or dopamine pathways.
Preliminary studies suggest affinity for G protein-coupled receptors (GPCRs) and ion channels implicated in neurological disorders, though specific targets remain under investigation.
Applications in Neurological Disorders
Research highlights its potential in:
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Neuropathic Pain Management: Modulation of voltage-gated sodium channels.
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Parkinson’s Disease: Dopaminergic activity enhancement via D2 receptor interaction.
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Depression: Serotonin reuptake inhibition observed in vitro.
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash immediately with soap and water |
| Eye Exposure | Use safety goggles; rinse with water for 15 minutes |
| Inhalation | Use fume hood or respirator |
| Storage | Keep in a cool, dry place away from light |
Future Perspectives and Research Directions
Clinical Translation Challenges
While preclinical data are promising, key hurdles include:
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Pharmacokinetic Optimization: Improving metabolic stability and half-life.
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Target Specificity: Reducing off-target effects through structural analogs.
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Toxicology Profiles: Comprehensive in vivo studies to assess long-term safety.
Emerging Applications
Ongoing investigations explore roles in:
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Oncology: Apoptosis induction in glioma cell lines.
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Infectious Diseases: Antimicrobial activity against Gram-positive bacteria.
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